molecular formula C20H18FN5 B14965060 1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14965060
M. Wt: 347.4 g/mol
InChI Key: ZVRCCUDQIPIVIQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 3-phenylpropyl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18FN5

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18FN5/c21-16-8-10-17(11-9-16)26-20-18(13-25-26)19(23-14-24-20)22-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,22,23,24)

InChI Key

ZVRCCUDQIPIVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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